Cas no 1235441-55-0 (4-Methylpyridine-3-carboximidamide hydrochloride)

4-Methylpyridine-3-carboximidamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Methylpyridine-3-carboximidamide hydrochloride
- 4-Methylnicotinimidamide hydrochloride
- SBB055672
- 4-methylpyridine-3-carboxamidine, chloride
-
- MDL: MFCD13195623
- インチ: 1S/C7H9N3.ClH/c1-5-2-3-10-4-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
- InChIKey: PJKQSJOJSVKLIE-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C=CC(C)=C(C(=N)N)C=1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- トポロジー分子極性表面積: 62.8
4-Methylpyridine-3-carboximidamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM490021-1g |
4-Methylnicotinimidamide hydrochloride |
1235441-55-0 | 97% | 1g |
$339 | 2022-06-13 | |
Matrix Scientific | 085111-1g |
4-Methylpyridine-3-carboximidamide hydrochloride, 97% |
1235441-55-0 | 97% | 1g |
$488.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801445-5g |
4-Methylnicotinimidamide hydrochloride |
1235441-55-0 | ≥95% | 5g |
¥20719.00 | 2024-08-09 |
4-Methylpyridine-3-carboximidamide hydrochloride 関連文献
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
4-Methylpyridine-3-carboximidamide hydrochlorideに関する追加情報
Introduction to 4-Methylpyridine-3-carboximidamide hydrochloride (CAS No. 1235441-55-0)
4-Methylpyridine-3-carboximidamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1235441-55-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, featuring a carboximidamide functional group and a methyl substituent, which contribute to its unique chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more amenable for various biochemical and pharmacological applications.
The structure of 4-Methylpyridine-3-carboximidamide hydrochloride consists of a pyridine ring with a methyl group at the 4-position and a carboximidamide moiety at the 3-position. This arrangement imparts specific electronic and steric characteristics, influencing its reactivity and interaction with biological targets. The carboximidamide group is particularly noteworthy, as it serves as a versatile pharmacophore in drug design, capable of forming hydrogen bonds and participating in coordination interactions with proteins and enzymes.
In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Researchers have been exploring the potential of 4-Methylpyridine-3-carboximidamide hydrochloride in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The compound's ability to modulate enzyme activity and interfere with signaling pathways has made it a valuable scaffold for developing novel drug candidates.
One of the most compelling aspects of 4-Methylpyridine-3-carboximidamide hydrochloride is its role in the development of small-molecule inhibitors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases and proteases involved in cancer progression. The methyl substituent at the 4-position of the pyridine ring enhances binding affinity by optimizing spatial orientation, while the carboximidamide group provides a hinge-binding motif that interacts with key residues in target proteins.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules like 4-Methylpyridine-3-carboximidamide hydrochloride. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict binding affinities and optimize structures for improved efficacy. These computational tools have accelerated the discovery process, allowing for rapid identification of lead compounds that exhibit high selectivity and potency against specific biological targets.
The pharmacokinetic properties of 4-Methylpyridine-3-carboximidamide hydrochloride are also under investigation. Its hydrochloride salt form improves solubility, which is crucial for oral administration and formulation development. Additionally, studies have begun to explore its metabolic stability and potential side effects, ensuring that it can be safely integrated into therapeutic regimens. Pharmacokinetic modeling has revealed that the compound exhibits moderate bioavailability and a reasonable half-life, suggesting its suitability for repeated dosing.
Another area of interest is the synthesis of derivatives of 4-Methylpyridine-3-carboximidamide hydrochloride to enhance their pharmacological profiles. By modifying substituents or introducing additional functional groups, researchers can fine-tune properties such as solubility, bioavailability, and target specificity. For example, replacing the methyl group with other alkyl or aryl groups can alter electronic distributions and influence binding interactions.
The role of 4-Methylpyridine-3-carboximidamide hydrochloride in medicinal chemistry extends beyond inhibition studies. It has been explored as a building block for more complex molecules with enhanced therapeutic effects. The carboximidamide group provides a reactive site for further chemical modifications, allowing chemists to design molecules with tailored properties. This flexibility makes it an attractive candidate for interdisciplinary approaches combining organic synthesis, medicinal chemistry, and biotechnology.
In conclusion,4-Methylpyridine-3-carboximidamide hydrochloride (CAS No. 1235441-55-0) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its applications in drug discovery span multiple therapeutic areas, highlighting its versatility as a chemical scaffold. As research continues to uncover new insights into its mechanisms of action,4-Methylpyridine-3-carboximidamide hydrochloride is poised to play an increasingly significant role in developing next-generation therapeutics.
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